molecular formula C17H18Cl2N2O4S B5830500 4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide

4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide

Cat. No.: B5830500
M. Wt: 417.3 g/mol
InChI Key: RHTTZGQFGZVRIU-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a methylsulfamoyl phenyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is further reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound. The use of automated systems and advanced monitoring techniques ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    4-(2,4-dichlorophenoxy)butanoic acid: Another compound with a similar backbone but different functional groups.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A related herbicide with similar chemical properties

Uniqueness

4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide is unique due to its combination of dichlorophenoxy and methylsulfamoyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-20-26(23,24)14-7-5-13(6-8-14)21-17(22)3-2-10-25-16-9-4-12(18)11-15(16)19/h4-9,11,20H,2-3,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTTZGQFGZVRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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